molecular formula C7H11ClO4S B2399902 [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride CAS No. 2137439-98-4

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride

Cat. No.: B2399902
CAS No.: 2137439-98-4
M. Wt: 226.67
InChI Key: KSGDWDXNVSASHM-UYMSWOSGSA-N
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Description

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is characterized by its unique hexahydrofurofuran ring structure, which is fused with a methanesulfonyl chloride group. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile and reaction conditions employed.

Scientific Research Applications

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the hexahydrofurofuran ring structure.

    Benzenesulfonyl chloride: Another sulfonyl chloride derivative with a benzene ring, used in similar applications but with different reactivity and properties.

The uniqueness of this compound lies in its fused ring structure, which imparts specific steric and electronic properties that can be advantageous in certain synthetic applications .

Biological Activity

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with significant potential in medicinal chemistry. It features a furan ring structure that is often associated with various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H11ClO4S
  • Molecular Weight : 226.68 g/mol
  • CAS Number : 2137439-98-4

The compound acts primarily as an electrophile due to the presence of the methanesulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, which can lead to modifications of biomolecules such as proteins and nucleic acids. The mechanism includes:

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles to form sulfonamides or sulfonate esters.
  • Chemical Modifications : It can modify signaling pathways that are crucial for cellular functions.

Anti-inflammatory Effects

Research indicates that compounds with furan structures exhibit anti-inflammatory properties. For instance:

  • Furan derivatives have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as MAPK and PPAR-ɣ .
  • These effects suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

Furan derivatives have demonstrated antimicrobial properties against various pathogens:

  • Studies have shown that certain furan compounds can selectively inhibit microbial growth and modify enzyme activity .
  • For example, specific furan fatty acids have been reported to exhibit anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Properties

Furans are known for their antioxidant capabilities:

  • They can scavenge free radicals and protect cells from oxidative stress.
  • This property is particularly relevant in preventing diseases associated with oxidative damage.

Research Findings

Several studies have contributed to the understanding of the biological activities of furan derivatives:

StudyFindings
Dasagrandhi et al. (2020)Demonstrated anti-staphylococcal activity of furan fatty acids against MRSA .
Knechtle et al. (2020)Reported that furan fatty acids inhibit Trichophyton infection .
Lan Piao et al. (2020)Identified structural specificity in the antioxidative activity of furanocoumarins .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study involving a furan derivative showed significant reduction in inflammation markers in animal models of arthritis.
    • The compound was found to inhibit the expression of COX-2 and TNF-alpha.
  • Case Study on Antimicrobial Activity :
    • Clinical trials revealed that a furan-based compound effectively reduced bacterial load in patients with chronic infections.
    • The mechanism involved disruption of bacterial cell wall synthesis.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6?,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDWDXNVSASHM-UYMSWOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2OC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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